3,6-Anhydro-D-glucose

Description

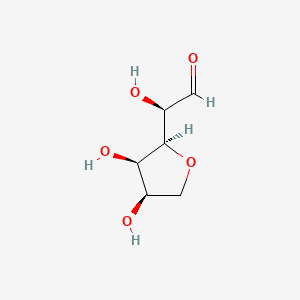

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-1-3(8)6-5(10)4(9)2-11-6/h1,3-6,8-10H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYRMLAWNVOIEX-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)C(C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](O1)[C@H](C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901314861 | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7625-23-2 | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7625-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Anhydroglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007625232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Anhydro-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901314861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical and Conformational Analysis of 3,6 Anhydro D Glucose

Elucidation of the Bicyclic Ring System and Chirality

3,6-Anhydro-D-glucose is a derivative of D-glucose formed by the intramolecular removal of a water molecule between the hydroxyl groups on carbons 3 and 6. biosynth.comcymitquimica.com This dehydration process results in the formation of a bicyclic structure. researchgate.net The IUPAC name for this compound is (2R)-2-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyacetaldehyde. nih.gov

The core of 3,6-Anhydro-D-glucose consists of a tetrahydrofuran (B95107) ring (an oxolane ring) fused with another ring system. researchgate.net This bicyclic arrangement is a key feature influencing its chemical and physical properties. The formation of the anhydro bridge locks the molecule into a more rigid conformation compared to its parent monosaccharide, D-glucose. researchgate.net

The chirality of 3,6-Anhydro-D-glucose is inherited from the stereocenters present in the original D-glucose molecule. The specific spatial arrangement of the hydroxyl groups and the anomeric carbon, defined in the IUPAC name, dictates its D-configuration. nih.gov This defined stereochemistry is crucial for its recognition by enzymes and its role in various biological and chemical processes.

Table 1: Physicochemical Properties of 3,6-Anhydro-D-glucose

| Property | Value |

| Molecular Formula | C6H10O5 |

| Molecular Weight | 162.14 g/mol |

| CAS Number | 7625-23-2 |

| Appearance | White to Off-White Powder |

| ChEBI ID | CHEBI:27550 |

Data sourced from multiple references. biosynth.comcymitquimica.comnih.gov

Intramolecular Forces and Conformational Preferences

The conformational preferences of 3,6-Anhydro-D-glucose are largely dictated by the rigid bicyclic system created by the 3,6-anhydro linkage. Unlike the flexible pyranose ring of glucose, which can exist in various chair and boat conformations, the anhydro bridge significantly restricts the molecule's conformational freedom. researchgate.net

Studies on related anhydro sugars, such as 1,6-anhydro-β-D-glucopyranose, have shown that the presence of the anhydro bridge can lead to the adoption of "flipped" conformations. academie-sciences.fr In the case of 3,6-anhydroglucosides, this constrained structure can force the molecule into a conformation that is typically high in energy for a standard glucoside, such as the ¹C₄ chair conformation. acs.orgnih.gov

Influence of the Anhydro Linkage on Molecular Rigidity and Reactivity

The formation of the 3,6-anhydro bridge imparts significant rigidity to the molecule. researchgate.net This rigidity has a profound impact on its chemical reactivity. Research has shown that the constrained conformation of 3,6-anhydroglucosides can lead to a dramatic increase in reactivity compared to their more flexible counterparts. acs.orgnih.gov

Specifically, methyl 3,6-anhydro-β-D-glucopyranoside, which is forced into a ¹C₄ conformation, hydrolyzes 200–400 times faster than methyl glucosides that exist in the more stable ⁴C₁ conformation. academie-sciences.fracs.orgnih.gov This enhanced reactivity is attributed to the "flipped" conformation, where the arrangement of substituents is less favorable for stability but more prone to certain reactions. academie-sciences.fr This finding supports the principle that conformers with axial hydroxyl groups are more reactive due to being less electron-withdrawing than equatorial hydroxyl groups. acs.orgnih.gov

The increased reactivity is not universal to all anhydro sugars. For instance, methyl 3,6-anhydro-β-D-galactopyranoside, which adopts a B₁,₄ conformation instead of the highly reactive ¹C₄ form, is actually less reactive than its corresponding non-anhydride galactoside. academie-sciences.fracs.org This highlights the critical role of the specific conformation adopted by the bicyclic system in determining the molecule's reactivity. The introduction of the 3,6-anhydro linkage into polysaccharides has been shown to decrease their viscosity and make them more resistant to enzymatic hydrolysis. nih.govoup.com

Table 2: Relative Hydrolysis Rates of Methyl Glycosides

| Compound | Conformation | Relative Hydrolysis Rate |

| Methyl β-D-glucoside | ⁴C₁ | 1 |

| Methyl α-D-glucoside | ⁴C₁ | 1.8 |

| Methyl 3,6-anhydro-β-D-glucoside | ¹C₄ | 446 |

| Methyl β-D-galactoside | ⁴C₁ | 7.2 |

| Methyl 3,6-anhydro-β-D-galactoside | B₁,₄ | 3.8 |

Data adapted from Bols et al. academie-sciences.fr

Computational Chemistry Approaches to Conformational Dynamics

Computational chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the conformational dynamics of molecules like 3,6-Anhydro-D-glucose. dntb.gov.ua These methods allow for the calculation of the energies of different conformations, providing insights into their relative stabilities and the energy barriers between them.

For the related compound, 3,6-anhydro-α-D-galactose, computational studies have been performed to analyze its conformational landscape in both the gas phase and in aqueous solvent. dntb.gov.ua Such studies can elucidate the preferred conformations and the influence of the solvent on the molecular structure.

DFT calculations have also been employed to study the pyrolysis of glucose derivatives, where the formation of anhydro sugars like levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) is a key process. rsc.org These computational models help to understand the reaction pathways and the factors that favor the formation of specific anhydro products. By "ring-locking" the glucose molecule through chemical modification, the selectivity towards the formation of 1,6-anhydro-β-D-glucopyranose can be significantly increased. rsc.org While not directly on 3,6-anhydro-D-glucose, these studies on analogous systems demonstrate the utility of computational approaches in understanding the structure and reactivity of anhydro sugars.

Advanced Synthetic Methodologies for 3,6 Anhydro D Glucose and Its Derivatives

Chemo-selective Synthesis Routes to 3,6-Anhydro-D-glucose

Chemo-selective synthesis is paramount in carbohydrate chemistry due to the presence of multiple hydroxyl groups with similar reactivity. The synthesis of 3,6-Anhydro-D-glucose necessitates precise manipulation of protecting groups and reaction conditions to favor the formation of the desired anhydro bridge.

Intramolecular Cyclization Protocols and Reaction Conditions

Intramolecular cyclization is a cornerstone in the synthesis of 3,6-Anhydro-D-glucose. This approach typically involves the generation of a reactive intermediate from a suitably protected glucose derivative, which then undergoes an internal nucleophilic attack to form the anhydro ring.

A prevalent strategy employs the intramolecular cyclization of a D-glucose precursor with a good leaving group at the C-6 position and a free hydroxyl group at C-3. The most common precursor for this transformation is a 6-O-sulfonylated glucose derivative, such as 6-O-tosyl-D-glucopyranoside. rsc.org The treatment of this precursor with a base promotes the deprotonation of the C-3 hydroxyl group, which then acts as a nucleophile, attacking the electrophilic C-6 and displacing the tosylate group to form the 3,6-anhydro bridge.

Recent advancements have focused on milder and more environmentally friendly reaction conditions. For instance, the use of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to promote the intramolecular cyclization of 6-O-tosyl glucopyranoside. rsc.org This method avoids the use of strong bases like sodium hydroxide (B78521) or sodium methoxide, which can lead to side reactions. rsc.org Another reported method involves the unexpected formation of 3,6-anhydro-D-glucal from 6-O-tosyl-D-glucal upon treatment with excess lithium aluminum hydride (LiAlH4), highlighting the influence of the reagent on the reaction outcome. nih.gov

Table 1: Reaction Conditions for Intramolecular Cyclization to form 3,6-Anhydro-D-glucose Derivatives

| Precursor | Reagent(s) | Solvent | Temperature | Product | Reference |

| Methyl 6-O-tosyl-α-D-glucopyranoside | Tetrabutylammonium fluoride (TBAF) (catalytic) | Acetonitrile (B52724) | 80°C | Methyl 3,6-anhydro-α-D-glucopyranoside | rsc.org |

| 6-O-Tosyl-D-glucal | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (B95107) | Reflux | 3,6-Anhydro-D-glucal | nih.gov |

| Methyl 6-O-tosyl-α-D-glucopyranoside | Sodium methoxide | Methanol (B129727) | Reflux | Methyl 3,6-anhydro-α-D-glucopyranoside | rsc.org |

Regioselective Protection and Deprotection Strategies for Precursors

The success of the intramolecular cyclization is highly dependent on the selective protection and deprotection of the hydroxyl groups of the glucose precursor. To facilitate the desired C-3 to C-6 cyclization, the hydroxyl groups at C-1, C-2, and C-4 are typically protected, while the C-3 hydroxyl is left free or can be selectively deprotected just before the cyclization step. The C-6 hydroxyl is activated by conversion to a good leaving group, most commonly a tosylate.

A variety of protecting groups are employed in carbohydrate chemistry, and their choice depends on their stability under different reaction conditions and the ease of their selective removal. Common strategies for the regioselective protection of glucose include:

Acetal Formation: Isopropylidene groups can be used to protect the C-1/C-2 and C-5/C-6 hydroxyls of glucose in its furanose form, leaving the C-3 hydroxyl available for further reaction. nih.gov

Silyl Ethers: Trimethylsilyl (B98337) (TMS) ethers are often used for the temporary protection of hydroxyl groups. Regioselective silylation and desilylation can be achieved by controlling the reaction conditions. nih.gov

Ester and Ether Formations: Benzoyl and benzyl (B1604629) groups are common protecting groups. Regioselective benzoylation and benzylation have been developed to obtain partially protected glucose derivatives. nih.gov

Mechanistic Investigations of Anhydro Bond Formation (e.g., Sulfation-Mediated Alkali Treatment)

The formation of the 3,6-anhydro bridge via sulfation-mediated alkali treatment is a well-established method, particularly in the modification of polysaccharides. nih.gov The mechanism involves two key steps:

Regioselective Sulfation: The primary hydroxyl group at C-6 of a glucose residue is selectively sulfated. This is often achieved using a sulfur trioxide-dimethyl sulfoxide (B87167) (SO3-DMSO) complex. The greater reactivity of the primary hydroxyl group at C-6 compared to the secondary hydroxyl groups allows for this selectivity.

Alkali-Mediated Cyclization: The sulfated glucan is then treated with a strong base, such as sodium hydroxide. The alkali abstracts the proton from the C-3 hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the C-6 carbon and displacing the sulfate (B86663) group, which is a good leaving group. This intramolecular SN2 reaction results in the formation of the 3,6-anhydro ring.

This method has been successfully applied to various α-D-glucans like elsinan, pullulan, and amylose (B160209) to introduce 3,6-anhydro D-glucosyl residues. nih.gov The introduction of this linkage has been shown to alter the physical properties of the polysaccharides, such as decreasing their viscosity and increasing their resistance to enzymatic hydrolysis. nih.gov

Preparation from Biomass Pyrolysis Products

3,6-Anhydro-D-glucose and its derivatives are found among the products of biomass pyrolysis, a thermochemical process that breaks down complex carbohydrates like cellulose (B213188) into smaller molecules. rsc.org Specifically, 1,4:3,6-dianhydro-α-D-glucopyranose, a doubly anhydro sugar containing the 3,6-anhydro linkage, is a known product of cellulose and hemicellulose pyrolysis. rsc.org

The pyrolysis of cellulose, a polymer of β-D-glucose, proceeds through a complex network of reactions, including depolymerization, dehydration, and rearrangement, leading to a variety of anhydro sugars. acs.orgnih.gov The formation of these anhydro sugars is influenced by factors such as temperature, heating rate, and the presence of catalysts. While levoglucosan (B13493) (1,6-anhydro-β-D-glucopyranose) is often the major product, other anhydro sugars, including those with the 3,6-anhydro linkage, are also formed. acs.orgnih.gov The anomeric effect of the glucopyranose unit has been shown to play a role in the formation of specific anhydro sugars during pyrolysis. researchgate.net

The presence of 3,6-anhydro-D-glucose derivatives in pyrolysis oil presents an opportunity for their extraction and utilization as bio-based platform chemicals. However, the selective production and isolation of these compounds from the complex mixture of pyrolysis products remain a challenge.

Enzymatic and Biocatalytic Approaches to Anhydro Sugar Formation

While chemical synthesis provides versatile routes to 3,6-Anhydro-D-glucose, enzymatic and biocatalytic methods are gaining interest due to their high selectivity, mild reaction conditions, and potential for environmentally benign processes. The use of enzymes for the synthesis of rare sugars is a rapidly developing field. researchgate.net

Currently, there is limited information on the direct enzymatic synthesis of 3,6-Anhydro-D-glucose. However, studies on related anhydro sugars provide insights into the potential for biocatalytic approaches. For instance, an aldose reductase has been shown to successfully convert 3,6-anhydro-L-galactose, the L-enantiomer of 3,6-anhydro-glucose, into its corresponding sugar alcohol, 3,6-anhydro-L-galactitol. nih.gov This demonstrates that enzymes can recognize and act upon the 3,6-anhydro sugar scaffold.

Furthermore, enzymes have been utilized in the conversion of other anhydro sugars. For example, levoglucosan kinase is an enzyme that can phosphorylate levoglucosan (1,6-anhydro-β-D-glucopyranose), a major product of cellulose pyrolysis, to glucose-6-phosphate, channeling it into glycolysis. This highlights the existence of enzymes that can process anhydro sugars.

The development of novel enzymes through protein engineering and directed evolution could lead to biocatalysts capable of directly forming the 3,6-anhydro linkage in D-glucose. Such an enzyme would likely be a type of lyase or dehydratase that could catalyze the intramolecular elimination of water between the C-3 and C-6 hydroxyl groups of a glucose substrate.

Derivatization Chemistry of 3,6-Anhydro-D-glucose

The hydroxyl groups of 3,6-Anhydro-D-glucose can be chemically modified to produce a range of derivatives with altered properties and functionalities. These derivatization reactions are essential for creating building blocks for more complex molecules and for preparing samples for analytical techniques like gas chromatography.

Common derivatization reactions for sugars include:

Etherification: The hydroxyl groups can be converted to ethers, such as methyl or benzyl ethers, by reaction with the corresponding alkyl halides under basic conditions.

Esterification: Acylation with acid anhydrides or acid chlorides in the presence of a base leads to the formation of esters, such as acetates or benzoates.

Glycosylation: The anomeric hydroxyl group can react with alcohols to form glycosides.

The reactivity of the different hydroxyl groups in 3,6-Anhydro-D-glucose will influence the outcome of derivatization reactions. The bicyclic structure may impose steric constraints that affect the accessibility of certain hydroxyl groups.

An example of the derivatization of a related anhydro sugar is the synthesis of disaccharides from 5,6-anhydro-D-glucose derivatives. tandfonline.com In this work, the epoxide ring of 3-O-alkyl-5,6-anhydro-1,2-O-isopropylidene-α-D-glucofuranose is opened by a nucleophilic attack from another monosaccharide, forming an ether-linked disaccharide. tandfonline.com Similar strategies could potentially be applied to 3,6-Anhydro-D-glucose to synthesize novel oligosaccharides.

Furthermore, the reaction of 3,6-anhydro-2-deoxy-D-glucose with 2-aminopyridine (B139424) or o-phenylenediamine (B120857) has been shown to produce various nitrogen-containing derivatives. researchgate.net This indicates that the aldehyde group of the open-chain form of 3,6-Anhydro-D-glucose is also available for derivatization.

Glycosylation Reactions and Stereochemical Control

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. The stereochemical outcome of this reaction—whether an α- or β-glycoside is formed—is of paramount importance as it dictates the three-dimensional structure and biological activity of the resulting oligosaccharide or glycoconjugate. With 3,6-Anhydro-D-glucose derivatives, the inherent rigidity of the bicyclic system imposes significant steric constraints that influence the stereoselectivity of glycosylation reactions.

The control of stereochemistry in the glycosylation of 3,6-anhydro sugars can be achieved through various strategies, including the choice of glycosyl donor, promoter, and reaction conditions. For instance, the iodoglycosylation of 3,6-anhydro-D-glucal, an unsaturated derivative, with methanol has been shown to produce methyl glycosides. researchgate.net The stereoselectivity of such reactions is often directed by the approach of the alcohol to the intermediate iodonium (B1229267) ion.

General principles of stereochemical control in glycosylation are applicable to 3,6-anhydro-D-glucose systems. The presence of a participating group at the C-2 position (e.g., an acetyl or benzoyl group) typically leads to the formation of 1,2-trans-glycosides through the formation of an intermediate acyloxonium ion. This intermediate shields one face of the molecule, directing the incoming nucleophile (the acceptor alcohol) to attack from the opposite face. Conversely, the use of non-participating groups (e.g., benzyl or azido (B1232118) groups) at C-2 often results in a mixture of α- and β-glycosides, with the ratio being influenced by factors such as the anomeric effect, solvent, and temperature.

Boron-mediated aglycone delivery (BMAD) represents a sophisticated method for achieving high regio- and stereoselectivity in glycosylations, even with unprotected or partially protected sugar derivatives. researchgate.net This technique utilizes organoboron reagents to form a temporary bridge between the glycosyl donor and acceptor, delivering the acceptor to a specific hydroxyl group with a defined stereochemistry. researchgate.net While specific applications to 3,6-Anhydro-D-glucose are not extensively detailed in the provided results, this methodology holds promise for the controlled synthesis of complex oligosaccharides derived from this anhydro sugar.

| Factor | Influence on Stereoselectivity | Example |

|---|---|---|

| C-2 Protecting Group | Participating groups (e.g., acetate) favor 1,2-trans products. Non-participating groups (e.g., benzyl) can lead to mixtures or 1,2-cis products under specific conditions. | An acetyl group at C-2 promotes β-glycoside formation in the gluco series. |

| Solvent | Ethereal solvents can favor α-glycosides (anomeric effect), while nitrile solvents can promote β-glycoside formation through the formation of a transient α-nitrilium ion. | Glycosylation in acetonitrile often favors β-linkages. |

| Promoter/Catalyst | Lewis acids and other promoters can influence the nature of the reactive intermediate (e.g., oxocarbenium ion vs. covalent glycosyl intermediate), thereby affecting stereoselectivity. | Use of TMSOTf as a promoter in the presence of a nitrile solvent. |

| Temperature | Lower temperatures can enhance selectivity by favoring the thermodynamically more stable product or by stabilizing reactive intermediates. | Running a glycosylation at -78 °C to improve the α/β ratio. |

Deoxygenation and Halogenation Pathways

The selective removal of hydroxyl groups (deoxygenation) or their replacement with halogens (halogenation) are fundamental transformations in carbohydrate chemistry, providing access to deoxy and halo sugars. These derivatives are important as synthetic intermediates and as probes for studying biological processes.

Halogenation of the hydroxyl groups of 3,6-Anhydro-D-glucose can be achieved using standard reagents. For instance, thionyl chloride (SOCl₂) is commonly used to convert primary and secondary alcohols to chlorides, while phosphorus tribromide (PBr₃) is used for bromination. chadsprep.commasterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.com These reactions typically proceed via an SN2 mechanism, resulting in an inversion of configuration at the reacting stereocenter. chadsprep.commasterorganicchemistry.comlibretexts.orglibretexts.orgchemistrysteps.com The use of pyridine (B92270) as a solvent or additive can influence the reaction mechanism and stereochemical outcome, particularly with SOCl₂. libretexts.orglibretexts.org For example, the reaction of methyl 3,6-anhydro-β-D-glucopyranoside with sulfuryl chloride can lead to the formation of chlorodeoxy sugars. cdnsciencepub.com

Deoxygenation can be accomplished through various methods. One common approach involves a two-step process: conversion of a hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), followed by reductive cleavage, often with a hydride reagent like lithium aluminum hydride (LiAlH₄). researchgate.net This process was observed during attempts to prepare a 6-deoxysugar from a 6-O-tosyl-D-glucal, which unexpectedly yielded a 3,6-anhydroglucal as the major product. researchgate.net Another method is the Barton-McCombie deoxygenation, which involves the formation of a thionoester followed by radical-mediated reduction.

| Reagent | Transformation | Typical Mechanism | Stereochemical Outcome |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | R-OH → R-Cl | SN2 (with pyridine) or SNi (without pyridine) | Inversion (with pyridine) or Retention (without pyridine) |

| Phosphorus tribromide (PBr₃) | R-OH → R-Br | SN2 | Inversion |

| Sulfuryl chloride (SO₂Cl₂) | R-OH → R-Cl | Varies with substrate and conditions | Often inversion at secondary positions |

Functional Group Interconversions at Hydroxyl Positions

The hydroxyl groups of 3,6-Anhydro-D-glucose are key sites for chemical modification. Their conversion into other functional groups, such as esters, ethers, and azides, provides access to a wide range of derivatives with tailored properties.

Esterification and etherification are common transformations. Esterification can be achieved using acid anhydrides or acyl chlorides in the presence of a base like pyridine. Etherification, such as benzylation, is typically carried out using an alkyl halide (e.g., benzyl bromide) under basic conditions (e.g., sodium hydride). These protecting groups can be selectively removed later in a synthetic sequence.

The introduction of an azido group is a particularly useful transformation, as azides can be readily reduced to amines or used in "click" chemistry reactions. An azido group can be introduced by nucleophilic substitution of a suitable leaving group, such as a tosylate or triflate, with an azide (B81097) salt (e.g., sodium azide). For instance, the conversion of a hydroxyl group to a mesylate followed by displacement with azide is a common strategy. nih.gov Alternatively, azides can be introduced by the ring-opening of epoxides with an azide nucleophile. A multi-step synthesis starting from D-glucose can lead to 2-azido-1,6-anhydro sugars, which are versatile intermediates. google.com Furthermore, 1,6-anhydro sugars can undergo ring-opening with trimethylsilyl azide (TMSN₃) in the presence of a Lewis acid like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) to stereoselectively generate α-glycosyl azides. researchgate.net

| Target Functional Group | Reagents/Method | Intermediate |

|---|---|---|

| Ester (e.g., Acetate) | Acetic anhydride, pyridine | Direct esterification |

| Ether (e.g., Benzyl) | Benzyl bromide, NaH | Alkoxide formation |

| Azide | 1. TsCl or MsCl, pyridine; 2. NaN₃ | Sulfonate ester |

| Azide | NaN₃ or TMSN₃ | Epoxide ring-opening |

Synthesis of Amino and Deoxy Derivatives

Amino sugars and deoxy sugars are important components of many natural products, including antibiotics and other bioactive molecules. Methodologies for the synthesis of these derivatives from 3,6-Anhydro-D-glucose are of significant interest.

Deoxy derivatives can be synthesized through the deoxygenation pathways described previously (see 3.3.2). Additionally, nucleophilic addition to epoxides derived from 3,6-anhydro sugars provides a powerful route to deoxy-substituted compounds. For example, the reaction of 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose with various nucleophiles, including hydride reagents, can yield 3-deoxy-3-substituted-β-D-glucopyranose derivatives. cdnsciencepub.comcdnsciencepub.com

The synthesis of amino derivatives often involves the introduction of an azide group, followed by its reduction to an amine. nih.gov For example, 6-amino-1,5-anhydro-6-deoxy-D-glucitol has been prepared from a tetra-O-acetyl-α-D-glucopyranosyl bromide precursor in six steps, involving the formation of a 6-O-tosyl derivative, displacement with azide, and subsequent reduction. nih.gov Direct reactions are also possible; for instance, 2-(3,6-Anhydro-2-deoxy-α-D-glucofuranosylamino)pyridine can be synthesized from the reaction of 2-aminopyridine with 3,6-anhydro-2-deoxy-D-glucose. researchgate.net The synthesis of more complex amino sugar derivatives, such as fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs, often starts from 1,6-anhydro-2-azidohexopyranose precursors. beilstein-journals.orgbeilstein-archives.org

Formation of Multi-Anhydro Systems and Oligosaccharide Scaffolds

The structure of 3,6-Anhydro-D-glucose can be further constrained by the formation of additional anhydro rings, leading to multi-anhydro systems. These highly rigid molecules are of interest for their unique chemical properties and as precursors to other complex structures. A notable example is the synthesis of 1,4:3,6-dianhydro-α-D-glucopyranose (DGP) from methyl 3,6-anhydro-α-D-glucopyranoside. rsc.org This transformation involves an intramolecular cyclization facilitated by hexafluoroisopropanol (HFIP), which stabilizes the carbocation intermediate. rsc.org

In addition to forming more complex anhydro structures, 3,6-Anhydro-D-glucose and its derivatives are valuable building blocks for the synthesis of oligosaccharides. The anhydro bridge pre-organizes the pyranose ring into a conformation that can influence the reactivity and selectivity of subsequent glycosylation reactions. For instance, 1,6-anhydro-β-l-idopyranosyl sugars, which can be prepared from D-glucose, are highly active glycosyl acceptors due to their rigid conformation. acs.org Similarly, α-D-glucans containing 3,6-anhydro D-glucosyl residues have been prepared from polysaccharides like amylose and pullulan. nih.gov The introduction of the 3,6-anhydro linkage is achieved by sulfation at the O-6 position followed by alkali treatment. nih.gov The resulting 3,6-anhydro glucans can be hydrolyzed to yield oligosaccharides with a 3,6-anhydro D-glucose unit at the reducing end. nih.gov

| Product Type | Starting Material | Key Transformation | Reference |

|---|---|---|---|

| 1,4:3,6-Dianhydro-α-D-glucopyranose | Methyl 3,6-anhydro-α-D-glucopyranoside | Intramolecular cyclization (HFIP promoted) | rsc.org |

| Oligosaccharides with 3,6-anhydro-D-glucose | α-D-glucans (e.g., amylose) | Sulfation of O-6 followed by alkali treatment | nih.gov |

| Disaccharides | 1,6-Anhydro-β-l-idopyranosyl sugars (as acceptors) | Glycosylation | acs.org |

Reactivity Profiles and Reaction Mechanisms of 3,6 Anhydro D Glucose

Polymerization Behavior of 3,6-Anhydro-D-glucose Residues

3,6-Anhydro-D-glucose and its derivatives are valuable monomers for the synthesis of stereoregular polysaccharides due to their rigid, bicyclic structure. researchgate.net

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing 1,6-anhydro sugars, including derivatives of 3,6-Anhydro-D-glucose. nsf.govrsc.orgscientificlabs.comsigmaaldrich.com This process allows for the synthesis of polysaccharides with well-defined structures. nsf.gov The polymerization is typically initiated by a Lewis acid, such as boron trifluoride etherate, and can proceed in a living manner, which allows for control over the molecular weight and dispersity of the resulting polymer. nsf.gov

The mechanism of CROP involves the activation of the monomer by the initiator, leading to the formation of a propagating oxocarbenium ion. nsf.gov The polymerization proceeds through the addition of monomer units to this active center, with the ring-opening occurring at the 1,6-anhydro linkage. rsc.org Computational studies have confirmed that ring-opening at the 1,6-anhydro linkage is energetically favored over cleavage of the 1,5-linkage. rsc.org The reaction is controlled by a reversible deactivation of the propagating oxocarbenium ion to form a dormant species, which helps in achieving a controlled polymerization. nsf.gov

Researchers have successfully synthesized various polysaccharides using this method, including d-glucan, d-mannan, and even an unusual l-glucan. nsf.gov The use of biocompatible metal triflates as catalysts has also been explored to make the process more environmentally friendly. rsc.org

A significant advantage of using 1,6-anhydro sugar monomers like 3,6-Anhydro-D-glucose derivatives in polymerization is the ability to produce stereoregular polysaccharides. researchgate.netnih.gov The rigid bicyclic structure of the monomer restricts the stereochemical outcome of the ring-opening, leading to polymers with specific and repeating glycosidic linkages.

For example, the cationic ring-opening polymerization of 1,6-anhydro sugar derivatives has been shown to yield highly stereoregular polymers with 1,6-α-glycosidic linkages. rsc.org This stereocontrol is crucial for mimicking the structure of natural polysaccharides and for creating novel materials with specific properties. The synthesis of cellulose (B213188), which is a (1→4)-β-D-glucopyranan, has also been achieved for the first time through the cationic ring-opening polymerization of a specifically designed 1,2,4-orthopivalate derivative of 3,6-di-O-benzyl-α-D-glucose. acs.org

The ability to synthesize stereoregular polysaccharides opens up possibilities for creating materials with tailored biological activities and physical properties, such as biocompatible materials and materials with specific thermal and mechanical characteristics. d-nb.inforsc.org

Rearrangement Reactions and Isomerization Pathways

The formation of 3,6-Anhydro-D-glucose itself is a result of a rearrangement reaction, typically an intramolecular cyclization. A common synthetic route involves the treatment of a 6-O-tosylpyranoside with a base. For instance, methyl 6-O-tosyl-α-D-glucopyranoside undergoes intramolecular cyclization under strong basic conditions to yield methyl 3,6-anhydro-α-D-glucopyranoside. rsc.org A milder, high-yielding synthesis has also been developed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to promote the cyclization of 6-O-tosylpyranosides. researchgate.net

Once formed, 3,6-anhydro sugars can undergo further rearrangement. For example, the reaction of 3,6-anhydro-2-deoxy-D-glucose with o-phenylenediamine (B120857) can lead to the formation of 1-N,3-N-(o-phenylene)-2-deoxy-α-D-allofuranosylamine. This transformation is proposed to occur through a Michael-type addition of the diamine to an intermediate α,β-unsaturated carbohydrate aldehyde. researchgate.net

Under acidic conditions, 3,6-anhydro-D-glucose can be a precursor to other valuable platform chemicals. For example, its conversion to 5-hydroxymethylfurfural (B1680220) (HMF) involves an initial dehydration followed by acid-induced rearrangements to form a bicyclic intermediate, which then rearranges to form HMF. acs.org This pathway highlights the susceptibility of the anhydro-sugar to acid-catalyzed rearrangements.

Selective Chemical Transformations Influenced by Ring Strain and Conformation

The reactivity of 3,6-Anhydro-D-glucose is largely governed by its rigid bicyclic structure, which locks the pyranose ring in a conformation different from the typical chair conformations of D-glucose. acs.orgresearchgate.net This fixed conformation and the inherent ring strain make the molecule a versatile starting material for various chemical transformations. researchgate.netresearchgate.net

The constrained conformation of the 3,6-anhydro ring system significantly impacts glycosylation reactions. Studies on methyl 3,6-anhydro-β-D-glucopyranoside, which serves as a model for glucose in the highly reactive ¹C₄ conformation, have shown that it hydrolyzes 200–400 times faster than methyl glucosides in the more stable ⁴C₁ conformation. researchgate.netacs.org This enhanced reactivity is attributed to the stereoelectronic effects of the axial substituents in the ¹C₄-like conformation. researchgate.netacs.org The finding that axial hydroxyl groups are less electron-withdrawing than equatorial ones supports the high reactivity observed in these constrained systems. acs.org

The selective reactivity of the anhydro residue is also evident in more complex molecules. For instance, glycosides containing a 3,6-anhydro-D-glucopyranosyl unit have been found to react selectively at this anhydro residue. acs.org This selectivity is a direct consequence of the increased reactivity conferred by the strained ring system.

Furthermore, the concept of "ring-locking" through chemical modification at the C1 position of glucose has been shown to dramatically influence the outcome of pyrolysis. By preventing the pyranose ring from opening, the formation of 1,6-anhydro-β-D-glucopyranose (levoglucosan) becomes the dominant pathway, with selectivities greater than 90%. rsc.orgsemanticscholar.org This demonstrates how controlling the conformational flexibility of the sugar ring can direct its reactivity towards a specific product.

In the context of addition reactions, the double bond of 3,6-anhydro-D-glucal (a derivative of 3,6-anhydro-D-glucose) exhibits selective reactivity. For example, the iodoglycosylation of 3,6-anhydro-D-glucal with methanol (B129727) yields methyl glycosides. researchgate.net However, in the absence of an external nucleophile, an unusual dianhydrosugar can be formed, highlighting the influence of reaction conditions on the transformation of this strained system. researchgate.net

Biological Relevance and Enzymatic Processing of 3,6 Anhydro D Glucose Entities

Integration within Natural Polysaccharide Architectures

Anhydro sugars are significant components of various polysaccharides, particularly those derived from marine algae. While the focus of this article is 3,6-Anhydro-D-glucose, its close structural analog, 3,6-anhydro-D-galactose, is a well-documented and abundant constituent of commercially important algal polysaccharides like carrageenan and agar, which are extracted from red seaweeds (Rhodophyta). nih.govnih.govresearchgate.net

Carrageenans are sulfated galactans with a linear backbone composed of alternating α-1,3- and β-1,4-linked D-galactose derivatives. acs.orgresearchgate.net A defining feature of certain types of carrageenan, such as kappa- and iota-carrageenan, is the presence of a 3,6-anhydro-ring in the α-linked galactose residues. nih.govacs.org Specifically, κ-carrageenan consists of repeating units of D-galactose-4-sulfate and 3,6-anhydro-D-galactose, while ι-carrageenan is made up of D-galactose-4-sulfate and 3,6-anhydro-D-galactose-2-sulfate. nih.gov The presence of this anhydro bridge is crucial for the gelling properties of these hydrocolloids. nih.gov

Similarly, agarose (B213101), the primary gelling component of agar, is a polysaccharide composed of repeating disaccharide units of agarobiose, which consists of D-galactose and 3,6-anhydro-L-galactopyranose. lndcollege.co.in Porphyran, another sulfated polysaccharide from the red alga Porphyra umbilicalis, also contains 3,6-anhydro-L-galactose residues. researchgate.net Furcellaran, extracted from the red seaweed Furcellaria lumbricalis, is another anionic sulfated polysaccharide that contains 3,6-anhydro-α-D-galactopyranose as a main constituent. researchgate.net

The following table summarizes the occurrence of 3,6-anhydrogalactose in major algal polysaccharides.

| Polysaccharide | Algal Source (Class) | Repeating Disaccharide Unit Containing 3,6-Anhydrogalactose |

| κ-Carrageenan | Red Algae (Rhodophyta) | D-galactose-4-sulfate and 3,6-anhydro-D-galactose |

| ι-Carrageenan | Red Algae (Rhodophyta) | D-galactose-4-sulfate and 3,6-anhydro-D-galactose-2-sulfate |

| Agarose | Red Algae (Rhodophyta) | D-galactose and 3,6-anhydro-L-galactose |

| Porphyran | Red Algae (Rhodophyta) | Contains 3,6-anhydro-L-galactose residues |

| Furcellaran | Red Algae (Rhodophyta) | Contains 3,6-anhydro-α-D-galactopyranose residues |

The formation of 3,6-anhydro sugar residues within algal polysaccharides is an enzymatic process that occurs as a post-polymerization modification. The biosynthesis of the 3,6-anhydro bridge in carrageenan is a well-studied example. It is generally accepted that the final step in the biosynthesis of gelling carrageenans like κ- and ι-carrageenan involves the enzymatic conversion of precursor galactose units. nih.govresearchgate.net

Specifically, the 3,6-anhydro ring is formed through the action of a class of enzymes known as galactose-6-sulfurylases (or sulfohydrolases). These enzymes catalyze the intramolecular displacement of a sulfate (B86663) group from the C6 position of a galactose residue, leading to the formation of the 3,6-anhydro bridge. nih.govnih.gov For instance, in the biosynthesis of ι-carrageenan, a ν-carrageenan precursor containing D-galactose-2,6-disulfate residues is converted by a D-galactose-2,6-sulfurylase. nih.govresearchgate.net This enzymatic reaction eliminates the sulfate group at the 6-position, creating the 3,6-anhydro-D-galactose-2-sulfate residue characteristic of ι-carrageenan. nih.gov Similarly, the conversion of μ-carrageenan to κ-carrageenan involves the action of a galactose-6-sulfurylase on D-galactose-6-sulfate units. nih.gov

This enzymatic cyclization is a critical step that imparts the characteristic gelling properties to these polysaccharides. The formation of the rigid anhydro ring structure is essential for the formation of double-helical structures and subsequent gel network formation. nih.gov

Role as a Fundamental Building Block in Glycoconjugate Synthesis

While naturally abundant as 3,6-anhydro-galactose in algal polysaccharides, 3,6-anhydro-D-glucose and other anhydro sugars serve as valuable chiral building blocks in the chemical synthesis of complex glycans and glycoconjugates. nih.gov These synthetic molecules are crucial tools for studying various biological processes.

Glycoconjugates, such as glycoproteins and glycolipids, play pivotal roles in a multitude of biological recognition events, including cell-cell adhesion, signaling, and immune responses. The specific three-dimensional structure of the glycan portion of these molecules is critical for their function. Synthetic oligosaccharides and glycoconjugates containing modified sugars, including anhydro derivatives, are synthesized to probe the structural requirements for these interactions. By incorporating a rigid 3,6-anhydro-D-glucose unit into a synthetic glycan, researchers can investigate how conformational restriction of a sugar residue affects its binding to carbohydrate-binding proteins (lectins), antibodies, or cell surface receptors. This approach helps to elucidate the specific conformations of natural sugars that are recognized in biological systems.

The interaction between an enzyme and its substrate is a highly specific process governed by the precise fit of the substrate into the enzyme's active site. nih.gov Anhydro sugars, due to their conformationally restricted nature, are valuable tools for studying these interactions. By synthesizing substrate analogs containing 3,6-anhydro-D-glucose, researchers can investigate the conformational requirements of the enzyme's active site. louisville.edu If an enzyme can bind or process a substrate analog containing a rigid anhydro sugar, it provides insight into the geometry of the active site and the conformation that the natural substrate adopts during the enzymatic reaction. nih.gov Conversely, if the anhydro sugar-containing analog is not a substrate or is a poor substrate, it suggests that the flexibility of the natural sugar ring is important for binding and catalysis. These studies contribute to a deeper understanding of the catalytic mechanisms of glycosidases and glycosyltransferases. researchgate.net

Microbial Metabolism and Catabolic Pathways for Anhydro Sugars

The vast quantities of algal biomass in marine environments have driven the evolution of specific microbial pathways for the degradation and utilization of algal polysaccharides and their constituent sugars, including anhydro sugars.

The complete hydrolysis of κ-carrageenan yields D-galactose and 3,6-anhydro-D-galactose (D-AnG). researchgate.net Several marine bacteria, such as Cellulophaga lytica, Pseudoalteromonas atlantica, and Epulopiscium sp., have been shown to possess metabolic pathways for the degradation of D-AnG. researchgate.net Similarly, the catabolism of 3,6-anhydro-L-galactose (AHG), a major component of agarose from red macroalgae, has been elucidated in marine bacteria like Vibrio sp. nih.govnih.gov

Genomic and metabolomic analyses have revealed that the genes responsible for anhydro sugar metabolism are often clustered in operons. researchgate.net The catabolic pathway for 3,6-anhydro-D-galactose in carrageenan-degrading microorganisms has been shown to proceed through a series of enzymatic reactions:

Oxidation: 3,6-anhydro-D-galactose is first oxidized to 3,6-anhydro-D-galactonate. researchgate.net

Dehydration: 3,6-anhydro-D-galactonate is then converted to 2-keto-3-deoxy-D-galactonate (D-KDGal). researchgate.net

Phosphorylation: D-KDGal is phosphorylated to form 2-keto-3-deoxy-6-phospho-D-galactonate. researchgate.net

Cleavage: Finally, this phosphorylated intermediate is cleaved into pyruvate and D-glyceraldehyde-3-phosphate, which can then enter central metabolic pathways like glycolysis. researchgate.net

A similar pathway has been identified for 3,6-anhydro-L-galactose in Vibrio sp., involving an initial oxidation by an NADP+-dependent AHG dehydrogenase, followed by isomerization. nih.gov The key metabolic intermediates are 3,6-anhydrogalactonate and 2-keto-3-deoxy-galactonate. nih.govnih.gov The discovery of these pathways is significant for the biotechnological utilization of red macroalgae as a renewable biomass for the production of biofuels and chemicals, as it provides a basis for engineering fermentative microorganisms to efficiently utilize all the sugars derived from these sources. nih.gov

The following table outlines the key enzymes and intermediates in the microbial catabolism of 3,6-anhydro-D-galactose.

| Step | Substrate | Enzyme (General Class) | Product |

| 1 | 3,6-Anhydro-D-galactose | Dehydrogenase | 3,6-Anhydro-D-galactonate |

| 2 | 3,6-Anhydro-D-galactonate | Dehydratase | 2-Keto-3-deoxy-D-galactonate |

| 3 | 2-Keto-3-deoxy-D-galactonate | Kinase | 2-Keto-3-deoxy-6-phospho-D-galactonate |

| 4 | 2-Keto-3-deoxy-6-phospho-D-galactonate | Aldolase | Pyruvate + D-Glyceraldehyde-3-phosphate |

Identification and Characterization of Anhydro-Sugar-Metabolizing Enzymes

While dedicated enzymes for 3,6-Anhydro-D-glucose metabolism have yet to be fully characterized, extensive research on the catabolism of 3,6-anhydro-D-galactose (D-AnG) and 3,6-anhydro-L-galactose (L-AHG) in marine bacteria provides a valuable framework for postulation. The enzymes involved in the degradation of these related anhydro sugars often exhibit a degree of substrate promiscuity, suggesting they might also act on 3,6-Anhydro-D-glucose.

Key enzymes identified in the metabolic pathways of anhydrogalactose include dehydrogenases and cycloisomerases. For instance, in the degradation of D-AnG, a dehydrogenase initiates the pathway by oxidizing the anhydro sugar. It is plausible that a similar dehydrogenase could act on 3,6-Anhydro-D-glucose.

Table 1: Key Enzymes in the Metabolism of Related Anhydro Sugars

| Enzyme Name | Substrate(s) | Function | Organism Source (Example) |

| D-Anhydrogalactose dehydrogenase | 3,6-Anhydro-D-galactose | Oxidation | Cellulophaga lytica |

| L-Anhydrogalactose dehydrogenase | 3,6-Anhydro-L-galactose | Oxidation | Vibrio sp. |

| 3,6-Anhydro-D-galactonate cycloisomerase | 3,6-Anhydro-D-galactonate | Isomerization | Pseudoalteromonas atlantica |

Further research, including enzyme assays with purified candidate enzymes and substrate docking studies, is necessary to confirm the activity of these or novel enzymes on 3,6-Anhydro-D-glucose.

Pathway Reconstruction and Genetic Regulation of Anhydro Sugar Utilization

The metabolic pathway for 3,6-Anhydro-D-glucose has not been elucidated. However, based on the established pathways for its galactose isomers, a hypothetical pathway can be proposed. This putative pathway would likely involve the oxidation of 3,6-Anhydro-D-glucose to 3,6-anhydro-D-gluconate, followed by a series of enzymatic transformations to yield intermediates that can enter central metabolic pathways, such as glycolysis.

In carrageenan-degrading microorganisms, the genes responsible for the metabolism of 3,6-anhydro-D-galactose are often found clustered in operon-like structures, termed dan operons. This genetic organization allows for the coordinated regulation of the entire metabolic pathway. It is conceivable that if a dedicated pathway for 3,6-Anhydro-D-glucose utilization exists, its genetic determinants may be similarly organized. The regulation of such a pathway would likely be responsive to the presence of the anhydro sugar, employing transcriptional activators or repressors to control the expression of the necessary catabolic enzymes.

Glycobiological Implications of 3,6-Anhydro-D-glucose Functionality

The presence of the 3,6-anhydro bridge significantly alters the conformational flexibility and chemical properties of the sugar ring compared to its parent monosaccharide, D-glucose. This structural rigidity can have profound implications in a glycobiological context.

The unique shape conferred by the anhydro bridge could influence the binding affinity and specificity of carbohydrate-binding proteins, such as lectins and glycosyltransferases. This could, in turn, affect cell-cell recognition, host-pathogen interactions, and the assembly of complex glycans. While speculative, the incorporation of 3,6-Anhydro-D-glucose into glycoconjugates could serve as a unique structural motif for biological recognition.

Furthermore, the chemical stability of the anhydro bridge may render polysaccharides containing this moiety more resistant to enzymatic degradation by common glycosidases, which are typically specific for standard glycosidic linkages. This could have implications for the design of novel biomaterials and for understanding the persistence of certain carbohydrates in various environments. The full extent of the glycobiological implications of 3,6-Anhydro-D-glucose functionality remains an open and intriguing area for future research.

Analytical and Spectroscopic Characterization of 3,6 Anhydro D Glucose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of 3,6-Anhydro-D-glucose in solution. Both ¹H and ¹³C NMR are employed to assign the configuration and conformation of the molecule.

The ¹H NMR spectra of 1,6-anhydro-β-D-hexopyranoses, including derivatives of 3,6-Anhydro-D-glucose, have been analyzed to confirm their ¹C₄(D) conformation. researchgate.net For instance, in a study of 1,6-anhydro-β-D-glucopyranose, ¹H NMR chemical shifts were assigned with the aid of H-H COSY experiments. chemicalbook.com The ¹H NMR spectrum of a related compound, (6R)-1,6-anhydro-2,3,4-tri-O-benzoyl-β-D-glucopyranose-6-²H, showed distinct signals that were crucial for its characterization. tandfonline.com The presence of the 3,6-anhydro bridge significantly influences the chemical shifts and coupling constants of the protons within the bicyclic structure. slu.se

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are invaluable for correlating protons with their directly attached carbons, facilitating unambiguous assignments. google.com For example, 2D-HSQC NMR analysis was used to identify the structure of purified 3,6-anhydro-L-galactose by comparing its ¹H and ¹³C ppm values with reported data. google.com Similarly, the structure of sauropunols, which contain a 3,6-anhydro-α-D-glucofuranose core, was confirmed using ¹H and ¹³C NMR data. acs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Anhydroglucose Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | 5.160 | 104.159 |

| H-2 | 4.985 | 78.986 |

| H-3 | 4.877 | 75.193 |

| H-4 | 4.811 | 75.193 |

| H-5 | 4.364 | 75.193 |

| H-6 | 3.869, 3.502 | 67.918 |

Note: Data is based on 1,6-anhydro-β-D-glucose and may vary for 3,6-Anhydro-D-glucose. The table is interactive.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of 3,6-Anhydro-D-glucose and for analyzing its fragmentation patterns, which provides further structural information. The monoisotopic mass of 3,6-Anhydro-D-glucose is 162.05282 Da. nih.gov

Various MS techniques are employed, including Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS/MS). researchgate.net In GC-MS, the compound is often derivatized to increase its volatility before being separated and analyzed. researchgate.net The fragmentation of D-glucose has been studied in detail using collision-induced dissociation (CID) and infrared multiphoton dissociation (IRMPD), revealing complex dissociation pathways. nih.gov The fragmentation of deprotonated carbohydrate anions, such as those formed from anhydroglucose, can provide structural evidence through techniques like tandem mass spectrometry. rsc.org

Desorption chemical ionization mass spectrometry has been used to identify oligomeric products from the pyrolysis of polysaccharides, which can include anhydro-sugars. cdnsciencepub.com The fragmentation of these anhydro-oligosaccharides can provide information on the original polysaccharide structure. cdnsciencepub.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Anhydro Linkage Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in 3,6-Anhydro-D-glucose and to confirm the presence of the characteristic 3,6-anhydro linkage.

FT-IR spectroscopy is particularly useful for identifying the hydroxyl (O-H) and C-O stretching vibrations. The FT-IR spectrum of polysaccharides typically shows a broad peak for O-H stretching between 3500 and 3200 cm⁻¹. e-algae.org A key feature for anhydro sugars is the band associated with the C-O-C stretching of the anhydro bridge. For instance, in carrageenans, a band around 930 cm⁻¹ in the FT-IR spectrum is indicative of the 3,6-anhydro-D-galactose unit. wiley.com Similarly, a peak at 924 cm⁻¹ in the Raman spectrum of carrageenan is assigned to the C-O-C of 3,6-anhydrogalactose. researchgate.net The IR spectrum of a benzoylated derivative of 3,6-anhydro-α-D-glucofuranose showed a characteristic peak at 1722 cm⁻¹ for the benzoate (B1203000) ester group. nih.gov

Raman spectroscopy provides complementary information. The Raman spectrum of D-ribose, for example, shows distinct bands for C-H stretches and O-H stretches. researchgate.net For anhydro-sugars, specific bands in the fingerprint region can confirm their structure. A band at 756 cm⁻¹ in the Raman spectrum of carrageenan has been attributed to the anhydro-glucose ring. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Anhydro-Sugars

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |

| ~3400 | O-H stretching | FT-IR, Raman |

| ~2900 | C-H stretching | FT-IR, Raman |

| ~1060 | C-O-C stretching (glycosidic bonds) | FT-IR |

| ~930 | C-O-C of 3,6-anhydro bridge | FT-IR |

| ~924 | C-O-C of 3,6-anhydro bridge | Raman |

| ~756 | Anhydro-glucose ring | Raman |

Note: The table is interactive.

Chromatographic Techniques (GC, HPLC) for Purity Assessment and Quantitative Analysis

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of 3,6-Anhydro-D-glucose and for its quantitative analysis.

Gas Chromatography (GC): GC is often used for the analysis of volatile derivatives of sugars. For the analysis of anhydro-sugars in aerosols, a fast two-dimensional GC-MS method with thermal extraction has been developed, which does not require chemical derivatization. copernicus.org In other applications, sugars are converted to more volatile derivatives like trimethylsilyl (B98337) ethers before GC analysis. fao.org For example, methyl 3,6-anhydro-α-D-mannofuranoside showed a single peak in gas-liquid chromatography, indicating its purity. cdnsciencepub.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of non-volatile compounds like 3,6-Anhydro-D-glucose. A reversed-phase HPLC method has been developed for the simultaneous determination of monosaccharides, including anhydro-sugars, after perbenzoylation. 2stage.org The analysis of 3,6-anhydro-D-galactose has been performed using an Agilent 1200 HPLC system with an Aminex HPX-87H column. acs.org Furthermore, an HPLC method using a refractive index detector has been established for the quantification of 3,6-anhydro-L-galactose. google.com

Advanced X-ray Diffraction and Crystallography for Solid-State Structure

X-ray diffraction and crystallography are powerful techniques for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive information about bond lengths, bond angles, and conformation.

The crystal structure of a derivative, octakis(3,6-anhydro)-γ-cyclodextrin, which is composed of eight 3,6-anhydroglucose units, has been determined by X-ray crystallography. rsc.org This analysis revealed a unique "horse saddle" molecular shape, in contrast to the cylindrical structure of unmodified cyclodextrins. rsc.org The 3,6-anhydroglucose units are restricted to a ¹C₄ conformation due to the intramolecular ether bridges. rsc.org

While a crystal structure for 3,6-Anhydro-D-glucose itself was not found in the search results, the structures of related anhydro-sugar derivatives have been elucidated. For example, the crystal structure of 3,6-anhydro-α-D-glucosyl-1,4:3,6-dianhydro-β-D-fructoside was solved by direct methods, revealing an orthorhombic unit cell. rsc.org The crystal structure of 1,2-anhydro-3,4:5,6-di-O-isopropylidene-1-C-nitro-D-mannitol has also been determined by X-ray crystallography. cdnsciencepub.com

Applications of 3,6 Anhydro D Glucose in Materials Science and Chemical Engineering

Development of Novel Polymeric Materials from 3,6-Anhydro-D-glucose Monomers

The use of anhydro sugars as monomers has gained considerable traction for the development of advanced polymers. These monomers are attractive because they are rigid, chiral, non-toxic, and derived from renewable resources rather than petroleum. researchgate.net Their bifunctional nature allows them to be incorporated into various polymer backbones through step-growth polymerization. researchgate.netmdpi.com

A significant application of anhydro sugars, particularly the related dianhydrohexitol 1,4:3,6-dianhydro-D-glucitol (more commonly known as isosorbide), is in the synthesis of biodegradable and biocompatible polymers. researchgate.netlifescienceglobal.com These sugar-based monomers are prized for their ability to impart desirable properties such as biocompatibility, high mechanical strength, and the formation of safe degradation products. nih.gov

Researchers have successfully synthesized poly(ester carbonate)s by the bulk polycondensation of isosorbide (B1672297) with comonomers like diphenyl sebacate (B1225510) and diphenyl carbonate. researchgate.net The resulting polymers were found to be potentially biodegradable, with soil burial tests and enzymatic degradation studies confirming their susceptibility to environmental breakdown. researchgate.net The biodegradability of these poly(ester carbonate)s was observed to be highest at carbonate contents between 10–20 mol %. researchgate.net Similarly, polyesters and poly(ester amide)s incorporating dianhydrohexitols have been developed, demonstrating the versatility of these bio-based monomers in creating polymers suitable for applications where biodegradability is a key requirement. mdpi.comlifescienceglobal.com

The incorporation of the 3,6-anhydro bridge into carbohydrate structures leads to the creation of functional materials with unique properties. For instance, introducing the 3,6-anhydro linkage into α-D-glucans like elsinan, pullulan, and amylose (B160209) results in a marked decrease in the viscosity of the original polysaccharides and renders them resistant to enzymatic hydrolysis. nih.gov This modification highlights the potential to tune the physical and biological properties of polysaccharides for specific applications.

Anhydro sugars are considered versatile starting materials for preparing stereoregular polysaccharides and their derivatives. researchgate.net The defined, rigid, and chiral structure of monomers like isosorbide is particularly valuable for synthesizing polymers with high glass transition temperatures and good thermomechanical resistance. researchgate.net This rigidity stems from the fused ring system, which restricts conformational flexibility in the polymer chain. Furthermore, the inherent chirality of these carbohydrate-derived monomers can be exploited to create polymers with specific optical properties, such as cholesteric polycarbonates. researchgate.net Modifying synthetic polymers with carbohydrate derivatives like 3,6-Anhydro-D-glucose is a key method for functionalization, imparting not only biorenewability but also enhancing biocompatibility for uses in drug delivery, tissue engineering, and bioimplants. researchgate.net

Strategic Intermediate in Organic and Biomass Chemistry

Beyond direct use in polymers, 3,6-Anhydro-D-glucose and related anhydro sugars serve as crucial intermediates in the conversion of biomass into valuable chemicals, aligning with the principles of a sustainable bio-economy. researchgate.net

Anhydro sugars are effective precursors for producing platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid (LA). acs.orgrug.nl While much of the research has focused on the more readily available 3,6-anhydro-D-galactose (D-AHG) from seaweed, the findings are highly relevant. acs.orgrug.nl D-AHG has been identified as an excellent precursor for HMF, with acid-catalyzed dehydration in water achieving yields as high as 67 mol %. acs.orgrug.nl The conversion proceeds through an initial dehydration followed by acid-induced rearrangements to form HMF. acs.org

Further reaction of HMF under acidic conditions leads to the formation of levulinic acid. researchgate.net Kinetic studies on D-AHG conversion have shown that LA yields can reach up to 51 mol %. acs.orgrug.nl These processes are part of a broader effort to convert C6 sugars from biomass into key chemical intermediates that can replace petroleum-derived products. mdpi.comresearchgate.netresearchgate.net

The use of 3,6-anhydro sugars is intrinsically linked to the valorization of third-generation biomass, particularly marine macroalgae (seaweed). nih.gov Red macroalgae are rich in polysaccharides like agarose (B213101) and carrageenan, which are composed of D-galactose and 3,6-anhydro-galactose units. acs.orgmdpi.com Utilizing this biomass is advantageous as it does not require arable land or fertilizers and has a high CO2 fixation rate. nih.gov

The development of processes to hydrolyze these polysaccharides into their constituent monomers, including 3,6-anhydro sugars, is a critical step in creating a sustainable biorefinery. nih.govgoogle.com These monomers can then be converted into a range of valuable products, from biofuels to platform chemicals and polymers. mdpi.comnih.gov For instance, the anhydro sugar alcohol 3,6-anhydro-l-galactitol (AHGol), produced by the biological reduction of 3,6-anhydro-L-galactose, has been identified as a new platform chemical that can be converted to isosorbide, an intermediate for plastics. nih.gov This approach represents an energy-efficient pathway to valuable materials from a sustainable feedstock. nih.gov

Chemoenzymatic Production of Advanced Carbohydrate Scaffolds

Chemoenzymatic synthesis has emerged as a powerful strategy for producing complex and well-defined carbohydrate structures, offering excellent regio- and stereoselectivity without the need for extensive protecting group chemistry. nih.govresearchgate.net This approach integrates the specificity of enzymatic reactions with the flexibility of chemical synthesis. nih.gov

Q & A

Q. Q1. What are the established synthetic pathways for 3,6-anhydro-D-glucose, and how can reaction conditions be optimized for yield?

A1. 3,6-Anhydro-D-glucose is typically synthesized via acid-catalyzed intramolecular dehydration of D-glucose derivatives. A common approach involves selective protection of hydroxyl groups, followed by activation of the 3- or 6-position for cyclization. For example, sulfonic acid catalysts (e.g., p-toluenesulfonic acid) under anhydrous conditions can promote 3,6-anhydro ring formation . Optimization often requires controlling temperature (80–100°C) and solvent polarity (e.g., DMF or DMSO) to minimize side reactions like over-dehydration. Yield improvements (≥70%) are achievable by monitoring reaction progress via TLC or HPLC .

Q. Q2. How is 3,6-anhydro-D-glucose structurally characterized, and what analytical techniques are critical for confirmation?

A2. Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify the anomeric proton (δ 5.2–5.5 ppm) and confirm the absence of hydroxyl groups at C3 and C5. 2D NMR (HSQC, COSY) maps ring connectivity .

- Mass spectrometry : High-resolution ESI-MS detects the molecular ion [M+H] at m/z 163.06 (CHO) .

- X-ray crystallography : Resolves the chair conformation of the pyranose ring and 3,6-anhydro bridge geometry .

Q. Q3. What are the solubility and stability profiles of 3,6-anhydro-D-glucose under physiological conditions?

A3. The compound is hygroscopic and soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water (<5 mg/mL at 25°C). Stability studies show degradation above 60°C or in acidic/basic conditions (pH <3 or >9), forming levoglucosan or furan derivatives. Storage recommendations: desiccated at -20°C in amber vials .

Advanced Research Questions

Q. Q4. How can computational modeling (e.g., DFT, MD) predict the reactivity of 3,6-anhydro-D-glucose in enzyme-binding studies?

A4. Density Functional Theory (DFT) calculates the molecule’s charge distribution, highlighting nucleophilic sites (e.g., C2 hydroxyl) for glycosidase interactions. Molecular Dynamics (MD) simulations model its conformational flexibility in aqueous solutions, predicting binding affinity to enzymes like α-amylase or glucose-6-phosphate dehydrogenase. These models guide mutagenesis studies to validate active-site interactions .

Q. Q5. What contradictions exist in reported biological activity data, and how can they be resolved methodologically?

A5. Discrepancies in antimicrobial or anticancer activity (e.g., IC variability) often stem from:

- Purity issues : Impurities like residual D-glucose (≤4.0% by USP standards) skew bioassay results. Rigorous HPLC purification (C18 column, 0.1% TFA mobile phase) is essential .

- Assay conditions : Varying pH or serum albumin concentrations alter compound stability. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) mitigate variability .

Q. Q6. How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) of 3,6-anhydro-D-glucose elucidate its metabolic fate in tracer studies?

A6. C-labeling at C1 or C6 enables tracking via C-NMR or LC-MS in metabolic flux analysis. For example, C-enriched 3,6-anhydro-D-glucose can identify incorporation into glycolytic intermediates in microbial cultures, revealing bypass pathways under stress . Deuteration at non-exchangeable positions (e.g., C2) improves MS sensitivity for pharmacokinetic profiling .

Methodological Standards and Data Analysis

Q. Table 1. Key Analytical Parameters for 3,6-Anhydro-D-Glucose

Q. Q7. How are conflicting chromatographic results (e.g., co-elution peaks) addressed in quality control?

A7. Co-elution with isomers (e.g., 1,6-anhydro-D-glucose) is resolved by:

- HPLC method optimization : Use a Zorbax NH column with acetonitrile/water (85:15) isocratic elution, enhancing resolution of anhydro derivatives .

- Spiking with reference standards : USP 1,6-anhydro-D-glucose RS confirms peak identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.